9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
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Overview
Description
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C13H18 It is a polycyclic hydrocarbon, characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures . The reaction involves cyclopentadiene and a suitable dienophile under controlled conditions. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Scientific Research Applications
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. Its polycyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be compared with other polycyclic hydrocarbons such as:
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Similar in structure but lacks the methyl group at the 9th position.
9-Ethenyl-10-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Contains an ethenyl group, which alters its chemical reactivity and applications.
The uniqueness of 9-methyltetracyclo[62113,6
Biological Activity
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological effects, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈
- Molar Mass : 174.28 g/mol
- CAS Number : 21681-47-0
- Physical State : Colorless to almost colorless liquid
- Density : 1.073 g/cm³
- Boiling Point : 228.8 °C at 760 mmHg
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the realm of cancer treatment.
Antitumor Activity
A prominent study highlighted the antitumor effects of compounds structurally related to this compound. The compound demonstrated potent cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
Table 1: In Vitro Antitumor Activity
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
The inhibition rates were measured using the MTT assay, showing that the compound outperformed established drugs such as Sunitinib in terms of cytotoxic efficacy against these cancer cell lines .
The mechanisms underlying the antitumor activity of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to inhibited cell proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, suggesting that the compound activates apoptotic pathways.
- Mitochondrial Membrane Potential Changes : The uptake of JC-1 dye indicated alterations in mitochondrial membrane potential, a critical factor in apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related tetracyclic compounds:
- A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines and found that modifications to the tetracyclic structure can enhance or diminish biological activity.
- Another research highlighted the binding affinity of these compounds to farnesyltransferase receptors, implicating them as potential inhibitors for cancer therapy .
Properties
CAS No. |
21681-47-0 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
InChI Key |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C3C2C4CC3C=C4 |
Related CAS |
26874-63-5 |
Origin of Product |
United States |
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